2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves multiple steps, including the formation of the tricyclic core and the subsequent functionalization of the molecule. The key steps typically involve:
Formation of the Tricyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other cycloaddition processes.
Functional Group Modifications: Introduction of the sulfanyl and acetamide groups through nucleophilic substitution and acylation reactions.
Final Assembly: Coupling of the intermediate compounds to form the final product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide
- **2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25N3O4S2 |
---|---|
Molecular Weight |
507.6g/mol |
IUPAC Name |
2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O4S2/c1-26(2)13-17-20(14-33-26)35-23-22(17)24(31)29(16-9-5-4-6-10-16)25(28-23)34-15-21(30)27-18-11-7-8-12-19(18)32-3/h4-12H,13-15H2,1-3H3,(H,27,30) |
InChI Key |
UJPZCORMEJHHAQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5)C |
Origin of Product |
United States |
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